molecular formula C14H20N2O2 B2866883 tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 1176657-15-0

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2866883
CAS No.: 1176657-15-0
M. Wt: 248.326
InChI Key: SGAUVRNOWPRFTG-UHFFFAOYSA-N
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Description

Tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 1176657-15-0) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, serves as a protected intermediate for the synthesis of more complex molecules . The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for amines, allowing for selective reactions elsewhere in the molecule during multi-step synthetic sequences. Compounds featuring the 1,2,3,4-tetrahydroisoquinoline scaffold are frequently explored in pharmaceutical research for their diverse biological activities. Structurally related derivatives have been investigated as key intermediates in the development of carbonic anhydrase inhibitors, with specific activity against human isoforms such as hCA IX and hCA XII, which are relevant targets in cancer research . Furthermore, the 1,2,3,4-tetrahydroquinoline and related tetrahydroquinoxaline cores are recognized as privileged pharmacophores in discovering novel antiviral agents, including capsid assembly modulators for Hepatitis B virus (HBV) . This makes this compound a valuable starting material for constructing targeted compound libraries. It is supplied with a documented purity of 98% . This product is intended for research and development applications in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUVRNOWPRFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176657-15-0
Record name tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Carbamates and Derivatives

Compound Name CAS Number Molecular Weight Substituent Position Similarity Score* Availability/Purity
tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate Not provided ~240.35 (est.) 7-position Reference compound Not listed in evidence
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate 885951-71-3 240.35 4-position N/A 1 g, 90% purity
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate 474539-25-8 240.35 6-position 0.84 Available (exact stock unspecified)
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate 219862-14-3 240.35 3-position 0.89 Not listed
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate 944906-95-0 240.35 1(2H)-position 0.90 Not listed
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate 885270-54-2 248.32 Isoquinoline scaffold N/A Industrial grade available
tert-Butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate 2460750-64-3 Higher (est.) Propyl-linked 7-yl N/A Discontinued

*Similarity scores (0–1 scale) derived from structural overlap comparisons in .

Key Findings:

Positional Isomers (4-yl, 6-yl, 3-yl):

  • The 4-yl isomer (CAS 885951-71-3) is commercially available at 90% purity, suggesting robust synthetic protocols for this derivative .
  • The 6-yl isomer (CAS 474539-25-8) has a lower structural similarity (0.84) to the 7-yl target, likely due to differences in electronic and steric effects from the substituent position .
  • The 3-yl isomer (CAS 219862-14-3) shows higher similarity (0.89), indicating closer chemical behavior despite the altered nitrogen environment .

Isoquinoline Derivative (CAS 885270-54-2): This compound replaces the quinoline scaffold with isoquinoline, altering the nitrogen atom's position. The molecular weight increases slightly (248.32 vs. ~240.35), and the structural divergence may impact binding affinity in biological systems .

Functional Implications: The tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (similarity 0.90) introduces an additional amino group, enhancing hydrogen-bonding capacity and altering reactivity compared to the 7-yl target .

Biological Activity

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C${13}$H${18}$N${2}$O${2}$, with a molecular weight of approximately 234.29 g/mol. Its structure includes a tetrahydroquinoline moiety, which is often associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Bacterial Strains Tested : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Notable findings include:

  • Cell Lines Tested : In vitro studies have demonstrated growth inhibitory activities in several cancer cell lines, including MIA Paca-2 (pancreatic cancer), RCC4-VA (renal cancer), and Hep G2 (liver cancer).
  • IC$_{50}$ Values : The half-maximal inhibitory concentration (IC$_{50}$) values for these activities were reported to be less than 50 µM, indicating potent activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It has been suggested that the compound may interact with various receptors implicated in cancer proliferation and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against a panel of bacterial strains. Results indicated that certain modifications to the carbamate group enhanced antibacterial activity significantly.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus32 µg/mL
BE. coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

This study highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, this compound was tested in vitro against various cancer cell lines:

Cell LineIC$_{50}$ (µM)Mechanism of Action
MIA Paca-245Induction of apoptosis
RCC4-VA30Cell cycle arrest
Hep G225Inhibition of proliferation

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .

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